molecular formula C6H5FeO7 B1588432 Ferric citrate CAS No. 3522-50-7

Ferric citrate

Cat. No.: B1588432
CAS No.: 3522-50-7
M. Wt: 244.94 g/mol
InChI Key: NPFOYSMITVOQOS-UHFFFAOYSA-K
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Description

Ferric citrate, also known as iron(III) citrate, is a coordination complex formed by the binding of ferric ions (Fe³⁺) with citrate ions derived from citric acid. This compound is typically orange or red-brown in color and plays a significant role in various biological and industrial processes. This compound is commonly used as a phosphate binder to control serum phosphorus levels in patients with chronic kidney disease and as an iron supplement to treat iron deficiency anemia .

Mechanism of Action

Target of Action

Ferric citrate primarily targets two key areas in the body: the gastrointestinal tract and the blood. In the gastrointestinal tract, this compound binds to dietary phosphates, forming ferric phosphate . In the blood, this compound is absorbed by divalent metal transporter-1 and reduced to ferrous iron by ferrireductase and cytochrome b reductase 1 .

Mode of Action

This compound interacts with its targets in a unique way. In the gastrointestinal tract, this compound binds to dietary phosphates to form ferric phosphate, an insoluble compound . This compound is then excreted in fecal matter . In the blood, this compound is absorbed and reduced to ferrous iron, which is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The binding of this compound to dietary phosphates in the gastrointestinal tract reduces the absorption of phosphates, thereby controlling serum phosphorus levels . The absorption and reduction of this compound in the blood increase iron levels, which can help treat iron deficiency anemia .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed from the gastrointestinal tract and reduced to ferrous iron . It is then distributed in the body, stored in ferritin, and transported into the blood .

Result of Action

The action of this compound results in two main effects. First, it controls serum phosphorus levels in adults with chronic kidney disease who require dialysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dietary phosphates in the gastrointestinal tract is necessary for this compound to bind and form ferric phosphate . Additionally, the presence of certain enzymes and transporters in the blood is necessary for the absorption and reduction of this compound .

Biochemical Analysis

Biochemical Properties

Ferric citrate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous iron by ferrireductase and cytochrome b reductase 1 . This compound is also known to interact with ferroportin, a protein that transports iron across cell membranes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can increase cellular levels of the onco-protein amphiregulin and its receptor (EGFr), which in turn stimulates the activation of the MAP kinase ERK . It also has an impact on serum phosphorus levels in adults with chronic kidney disease .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its influence on gene expression. This compound forms a complex with phosphate in the diet, which reduces the absorption of phosphate by the digestive system . It also interacts with the divalent metal transporter-1 and ferroportin for its absorption and transport .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, this compound treatment has been observed to raise transferrin saturation, serum ferritin, and hemoglobin levels, compared with placebo in non-dialysis-dependent CKD patients .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study with mice globally deficient for transmembrane serine protease 6 (TMPRSS6), this compound administration improved hemoglobin levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as divalent metal transporter-1 and ferrireductase, which are involved in iron metabolism . This compound also contributes to the metabolism of iron by some organisms .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed from the gastrointestinal tract by divalent metal transporter-1 and transported into the blood by ferroportin 1 . This compound is also transported into the xylem by the MATE family member FERRIC REDUCTASE DEFECTIVE 3 (FRD3) transporter .

Subcellular Localization

It is known that this compound is involved in iron transport across cell membranes, suggesting that it may be localized to the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric citrate can be synthesized by reacting ferric hydroxide with citric acid. The general reaction involves dissolving ferric hydroxide in water and then adding citric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows: [ \text{Fe(OH)}_3 + 3 \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Fe(C}_6\text{H}_5\text{O}_7\text{)}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by combining ferric ions and citrate ions in water, followed by precipitation of the this compound. One method involves preparing a ferric hydroxide slurry and treating it with a citrate ion source. The resulting mixture is then heated to obtain a solution of this compound, which is subsequently precipitated and purified .

Chemical Reactions Analysis

Types of Reactions: Ferric citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation-Reduction: Light exposure, particularly blue and ultraviolet light.

    Complexation: Presence of excess citrate ions to form negatively charged complexes.

Major Products Formed:

Comparison with Similar Compounds

Ferric citrate can be compared with other iron compounds used for similar purposes:

This compound is unique in its dual role as a phosphate binder and iron supplement, making it particularly useful for patients with chronic kidney disease who require both phosphate control and iron supplementation .

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFOYSMITVOQOS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FeO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3522-50-7 (Parent), Array
Record name Ferric citrate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
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DSSTOX Substance ID

DTXSID0037657
Record name Iron(III) citrate
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Molecular Weight

244.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-05-8, 3522-50-7, 28633-45-6
Record name Ferric citrate [USAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(III) citrate
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Record name Iron(III) citrate
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Record name Citric acid, iron(3+) salt
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Record name FERRIC CITRATE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ferric citrate exert its phosphate-binding effect?

A1: this compound acts as a phosphate binder primarily within the gastrointestinal tract. [] The ferric iron in this compound binds to dietary phosphate, forming insoluble complexes that are poorly absorbed and subsequently excreted in the feces. [] This mechanism effectively reduces the absorption of dietary phosphorus, thereby lowering serum phosphate levels. []

Q2: What are the downstream effects of this compound's iron absorption?

A2: Aside from its phosphate-binding properties, this compound serves as an iron source. [] Following oral administration, a portion of the iron from this compound is absorbed and transported throughout the body bound to transferrin. [] This absorbed iron contributes to the synthesis of essential molecules such as hemoglobin, myoglobin, and various enzymes. [] The increase in iron stores can ameliorate iron deficiency anemia, a common comorbidity in CKD patients. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound exists in various forms with different hydration states. One common form is this compound dihydrate, with a molecular formula of C6H5FeO7 · 2H2O and a molecular weight of 295.03 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers primarily focus on the clinical aspects of this compound, spectroscopic data can be obtained through techniques like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. These techniques can elucidate the structural features and identify characteristic functional groups within the this compound molecule.

Q5: Does this compound exhibit any catalytic properties?

A5: While this compound is primarily known for its phosphate-binding and iron-supplementing properties, [] iron compounds can potentially act as catalysts in certain chemical reactions. Further investigation is needed to determine if this compound exhibits any significant catalytic activity and its potential applications in this domain.

Q6: How does modifying the structure of this compound affect its phosphate-binding affinity?

A6: While the provided research doesn't delve into specific structural modifications of this compound, [] it's reasonable to hypothesize that alterations in the citrate ligand or the iron coordination sphere could impact its phosphate-binding affinity. Computational modeling and in vitro binding assays can be valuable tools for exploring SAR and optimizing the structure of this compound for enhanced phosphate binding.

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